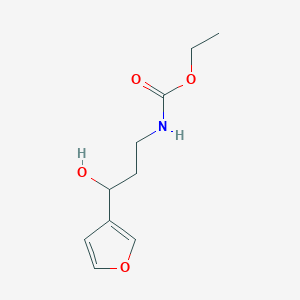

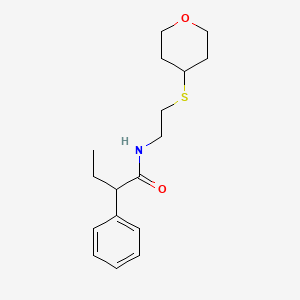

![molecular formula C20H15NO3 B2963743 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 748777-72-2](/img/structure/B2963743.png)

3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a quinoline derivative . Quinoline is an aromatic nitrogen-containing heterocyclic compound and is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline, or 1-azanaphthalene or benzo[b]pyridine, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It is a weak tertiary base and forms salts with acids .Applications De Recherche Scientifique

Photophysical Properties and Fluorophores

Compounds structurally related to 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid have been synthesized to study their photophysical behaviors. For example, derivatives have been created to explore excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores. These studies reveal that the emission properties of these compounds depend on solvent polarity, indicating their potential applications in fluorescence spectroscopy and as fluorescent probes in biological systems (Padalkar & Sekar, 2014).

Synthesis and Transformations for Biochemical Applications

Research into quinoline derivatives, including efforts to synthesize and transform these compounds, has noted their efficiency as fluorophores. Such studies underscore the continuous search for new, sensitive, and selective compounds for use in biochemistry and medicine, particularly in studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Potential Antimicrobial and Antifungal Agents

Another avenue of research involves the synthesis of quinoline derivatives to evaluate their antibacterial and antifungal activities. These studies aim to develop novel agents by incorporating quinoline structures, which have been found to cap the N-terminal of several natural cyclic peptides with antitumoral activity (Corelli et al., 1983).

Herbicidal Activity and Agricultural Applications

Quinoline derivatives have also been investigated for their herbicidal activity, specifically as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide discovery. Triketone-quinoline hybrids, for example, have been synthesized and evaluated for their potential as broad-spectrum herbicides, demonstrating promising activity in agricultural applications (Wang et al., 2015).

Orientations Futures

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . Therefore, the future directions could involve further exploration of the biological and pharmacological activities of “3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” and its potential applications in drug discovery.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid' involves the condensation of 4-hydroxybenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "cyclopenta[b]quinoline-9-carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzaldehyde (1.0 equiv) and cyclopenta[b]quinoline-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Wash the solid precipitate with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid precipitate under vacuum to obtain the desired product, '3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid'." ] } | |

Numéro CAS |

748777-72-2 |

Formule moléculaire |

C20H15NO3 |

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

InChI |

InChI=1S/C20H15NO3/c22-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)21-19(13)16/h1-6,8-9,11,22H,7,10H2,(H,23,24) |

Clé InChI |

RLRNPHISVAQKAJ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)O)C(=O)O |

SMILES canonique |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)O)C(=O)O |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

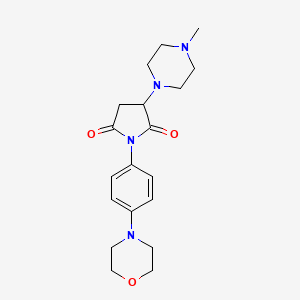

![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

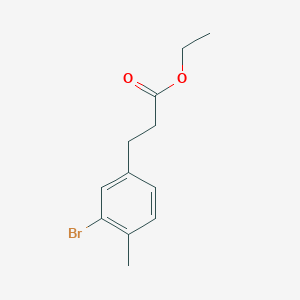

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

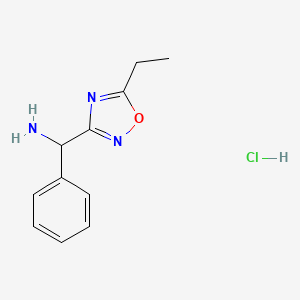

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)